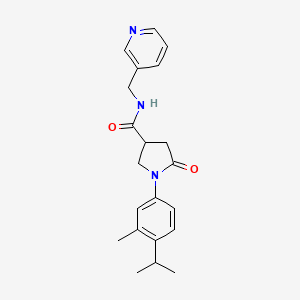

4-((2,4-Dioxo-5-(m-tolylamino)thiazolidin-3-yl)methyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

New (Z)-5-substituted-2,4-thiazolidinediones were easily prepared by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Molecular Structure Analysis

The molecular formula of the compound is C11H7NO4S . The average mass is 249.243 Da and the monoisotopic mass is 249.009583 Da .Chemical Reactions Analysis

The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety . Thiazolidinedione along with their derivatives draw attention as they have diverse biological as well as clinical use .Physical And Chemical Properties Analysis

The Log Kow (KOWWIN v1.67 estimate) is 1.63 . The boiling point is estimated to be 565.80°C and the melting point is estimated to be 243.33°C .科学的研究の応用

Anticancer Applications A series of novel 4-thiazolidinones containing benzothiazole moiety were synthesized and evaluated for their in vitro anticancer activity. Two compounds exhibited significant anticancer activity across a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This underscores the potential of thiazolidinone derivatives in cancer therapy (Havrylyuk et al., 2010).

Antimicrobial and Antifungal Properties New (Z)-5-substituted-2,4-thiazolidinediones were synthesized and evaluated for their in vitro antimicrobial and cytotoxic activities. Several compounds showed significant antimicrobial activity, with compounds 4c and 4g exhibiting broad-spectrum antibacterial and antifungal properties. The cytotoxicity studies identified compound 4g as the most potent, suggesting their potential as antimicrobial agents (Alegaon & Alagawadi, 2011).

Anti-inflammatory Applications for Skin Diseases Novel thiazolidinedione derivatives of α-lipoic acid were shown to be potent activators of peroxisome proliferator-activated receptor gamma (PPARγ) and exhibited significant anti-inflammatory effects in models of allergic contact dermatitis. This suggests their efficacy as oral and topical agents for treating inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).

Synthetic Methodologies and Structural Analysis The synthesis of novel 4-thiazolidinone derivatives and their antibacterial activity were explored, highlighting the potential of these compounds as antibacterial agents. The study emphasizes the role of 4-thiazolidinone derivatives in developing new therapeutic agents with potential antibacterial properties (Mistry & Desai, 2004).

作用機序

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have been employed in the synthesis of valuable organic combinations .

Mode of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Biochemical Pathways

Tzd analogues are known to exhibit antioxidant action by scavenging reactive oxygen species (ros) . They mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Action Environment

The presence of sulfur in thiazolidine derivatives enhances their pharmacological properties .

将来の方向性

Thiazolidinediones are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They are present in numerous biological compounds and have been used in the development of new antimicrobial and anticancer therapeutic agents . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time . Therefore, there is a requirement to collect recent information in order to understand the current status of the thiazolidinedione nucleus in medicinal chemistry research .

特性

IUPAC Name |

4-[[5-(3-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-11-3-2-4-14(9-11)19-15-16(21)20(18(24)25-15)10-12-5-7-13(8-6-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIXAGLTBWJEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Carbamoylphenoxy)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2470578.png)

![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)

![1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)

![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)

![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)

![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2470592.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate](/img/structure/B2470593.png)